molecular formula C18H13ClN2O2S2 B442952 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 392248-96-3

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B442952
CAS No.: 392248-96-3
M. Wt: 388.9g/mol
InChI Key: VEWMLEACSXIVHO-UHFFFAOYSA-N
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Description

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a benzothiazole moiety, another heterocyclic structure containing both nitrogen and sulfur atoms. The presence of these heterocycles imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl chloroacetate under basic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Formation of Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.

    Coupling Reaction: The benzothiazole and benzothiophene moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Chlorination: The final step involves the chlorination of the coupled product using thionyl chloride or another chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the benzothiophene core.

    3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide: Similar structure with a propanamide group instead of the benzothiophene core.

    3-chloro-N-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}benzenesulfonamide: Contains a benzenesulfonamide group instead of the benzothiophene core.

Uniqueness

The uniqueness of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide lies in its combined benzothiazole and benzothiophene moieties, which impart distinct chemical and biological properties. This dual heterocyclic structure enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S2/c1-2-23-10-7-8-12-14(9-10)25-18(20-12)21-17(22)16-15(19)11-5-3-4-6-13(11)24-16/h3-9H,2H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMLEACSXIVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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